

5-Bromo-2,1,3-benzoxadiazole chemical properties

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Compound of Interest

Compound Name: 5-Bromo-2,1,3-benzoxadiazole

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Technical Guide: 5-Bromo-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of **5-Bromo-2,1,3-benzoxadiazole**, a key heterocyclic building block in medicinal chemistry and materials science.

Core Chemical Properties

5-Bromo-2,1,3-benzoxadiazole, also known as 5-Bromobenzofurazan, is a solid organic compound.^[1] Its stability under normal conditions makes it a reliable intermediate in various synthetic applications.^[2]

Identifiers and Descriptors

The fundamental identifiers and computed chemical descriptors for **5-Bromo-2,1,3-benzoxadiazole** are summarized below for easy reference.

Identifier/Descriptor	Value	Reference
IUPAC Name	5-bromo-2,1,3-benzoxadiazole	[3]
Synonym	5-Bromobenzofurazan	[4]
CAS Number	51376-06-8	[3] [4]
Molecular Formula	C ₆ H ₃ BrN ₂ O	[3] [4]
SMILES	Brc1ccc2nonc2c1	[1]
InChI	1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H	[3]
InChIKey	ZWDFFESFCIACQC-UHFFFAOYSA-N	[3]

Physicochemical Data

This table outlines the key physicochemical properties of the molecule. The majority of these values are computationally derived.

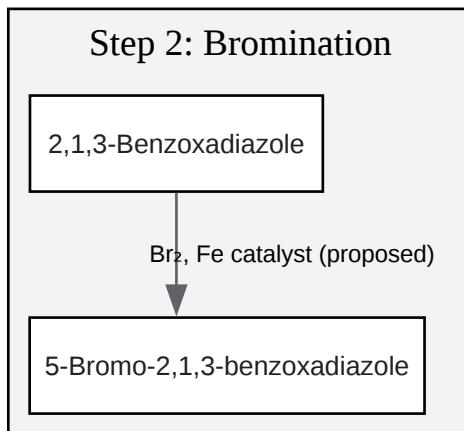
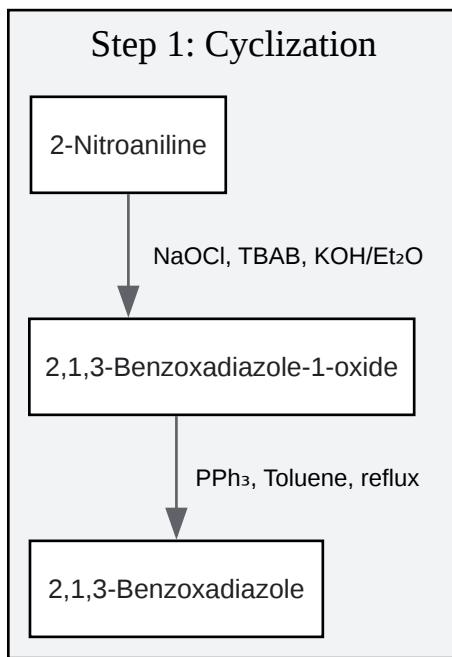
Property	Value	Reference
Molecular Weight	199.00 g/mol	[3] [4]
Exact Mass	197.94288 Da	[3]
Monoisotopic Mass	197.94288 Da	[3]
Appearance	Solid	[1]
Topological Polar Surface Area	38.9 Å ²	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	0	[3]
Complexity	133	[3]

Synthesis and Reactivity

5-Bromo-2,1,3-benzoxadiazole serves as a versatile intermediate. Its bromo-substituent makes it an ideal substrate for cross-coupling reactions, enabling the synthesis of more complex molecules.

Proposed Synthesis

While a specific protocol for **5-Bromo-2,1,3-benzoxadiazole** is not readily available, a plausible synthetic route can be adapted from the established synthesis of related benzoxadiazoles, such as 2,1,3-benzoxadiazole and its dibromo derivative.^{[5][6]} The proposed pathway involves the cyclization of a nitroaniline precursor followed by bromination.



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Caption: Proposed synthetic workflow for **5-Bromo-2,1,3-benzoxadiazole**.

Experimental Protocol (Proposed):

- Synthesis of 2,1,3-Benzoxadiazole (7):
 - To a mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, and a 50% wt KOH solution, add a sodium hypochlorite solution dropwise.[5][6]
 - Stir the mixture at room temperature for approximately 7 hours.[5][6]
 - Separate the organic layer and extract the aqueous layer with dichloromethane (CH_2Cl_2).[5][6]
 - Combine the organic layers and evaporate under reduced pressure to yield 2,1,3-benzoxadiazole-1-oxide (6).[5][6]
 - Place the resulting oxide, triphenylphosphine (PPh_3), and toluene in a flask and reflux for 3 hours.[5]
 - After cooling and filtration, evaporate the solvent. Purify the crude product via silica gel chromatography (eluent: CH_2Cl_2) to afford 2,1,3-benzoxadiazole (7).[5]
- Bromination to **5-Bromo-2,1,3-benzoxadiazole** (Proposed):
 - This step is adapted from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and would require optimization.
 - Place the synthesized 2,1,3-benzoxadiazole (7) and a catalytic amount of iron powder in a round-bottom flask.
 - Heat the mixture. Add Br_2 (1 equivalent) dropwise over a period of time.
 - Reflux the reaction for several hours, monitoring by TLC.

- After cooling, dissolve the resulting mixture in CH_2Cl_2 and wash sequentially with a saturated sodium bicarbonate solution, brine, and water.
- Dry the organic layer and concentrate under vacuum.
- Purify the crude product by silica gel chromatography to yield **5-Bromo-2,1,3-benzoxadiazole**.

Reactivity and Applications

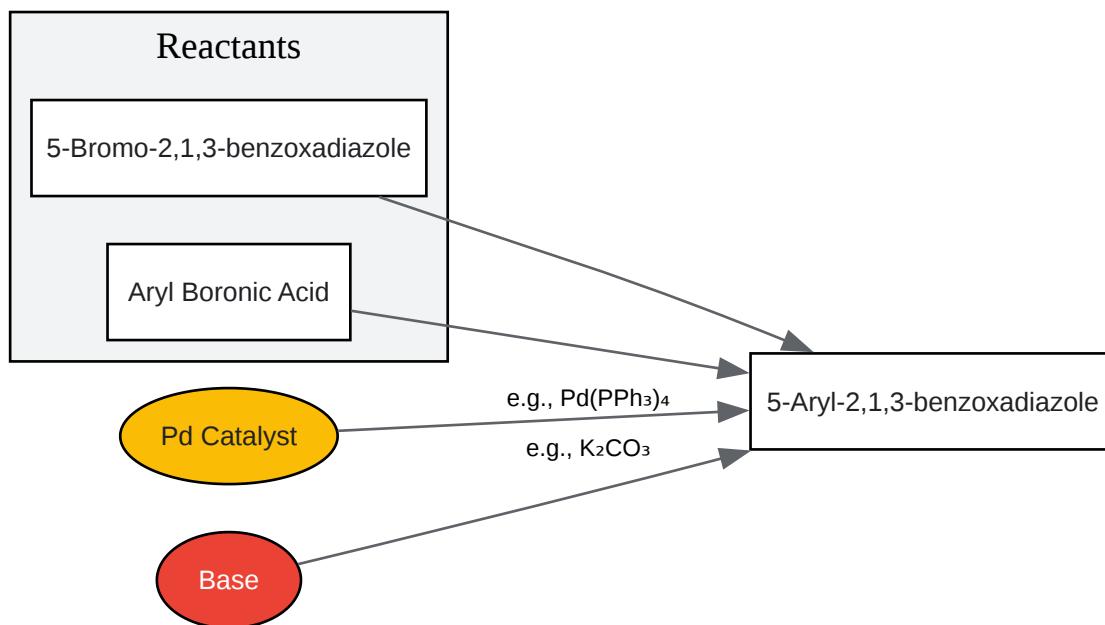
The bromine atom on the benzoxadiazole ring is a key functional group for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.

Stability and Hazards:

- Stability: The compound is stable under normal storage conditions.[2]
- Incompatible Materials: Avoid strong oxidizing agents.[2]
- Hazardous Decomposition: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[2]
- Safety: It is classified as harmful if swallowed (H302) and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment should be worn during handling.[2]

Key Reactions - Suzuki-Miyaura Coupling:

5-Bromo-2,1,3-benzoxadiazole is an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the formation of a C-C bond between the benzoxadiazole core and various aryl or vinyl boronic acids.[7] This reaction is fundamental in synthesizing complex molecules for drug discovery and developing organic materials with specific electronic and photophysical properties.



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Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- To a dry reaction flask, add **5-Bromo-2,1,3-benzoxadiazole** (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle three times.
- Add an anhydrous solvent (e.g., a mixture of Dioxane and water) via syringe.
- Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2,1,3-benzoxadiazole product.

Spectral Data

While experimental spectra for **5-Bromo-2,1,3-benzoxadiazole** are not available in the cited literature, data for closely related structures can provide an estimation of expected chemical shifts. For example, in the ^1H NMR spectrum of the isomeric 5-bromo-1,3-benzoxazole, aromatic protons appear in the range of δ 7.20-7.85 ppm. For ^{13}C NMR, signals for substituted benzoxazole carbons typically appear between δ 110-160 ppm. Actual experimental values for the title compound would need to be determined empirically.

Applications in Research and Development

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a recognized fluorophore.[\[5\]](#) The introduction of a bromine atom at the 5-position provides a convenient handle for synthetic chemists to incorporate this fluorescent unit into larger molecular architectures. Its derivatives are explored for applications including:

- Fluorescent Probes: As a building block for creating sensors for biological imaging.
- Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
- Materials Science: In the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).

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